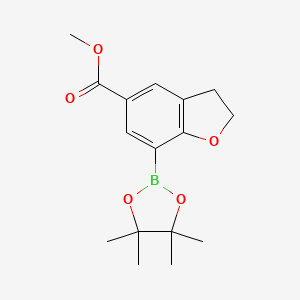
(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine: is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,3,4-trimethoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyclopropyl ring or the methanamine moiety, potentially leading to ring-opening or amine reduction products.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the interactions of methoxy-substituted phenyl groups with biological targets .
Industry: The compound’s derivatives are explored for use in the synthesis of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anti-cancer effects . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar methoxy substitutions but different biological activity.
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: Compounds with similar structural motifs used in anti-cancer research.
Uniqueness: (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and distinct steric properties, potentially leading to unique biological interactions and activities .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3 |
InChI Key |
JYSJLPJDIUWEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2CN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


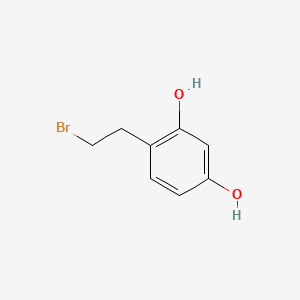

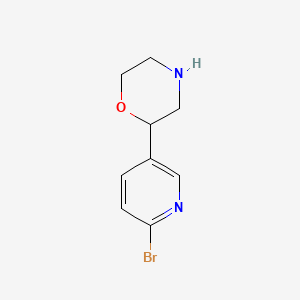
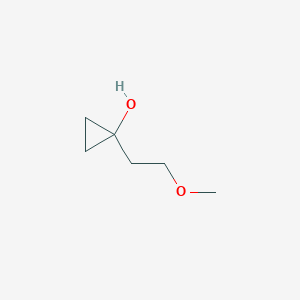
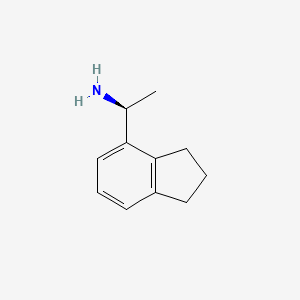
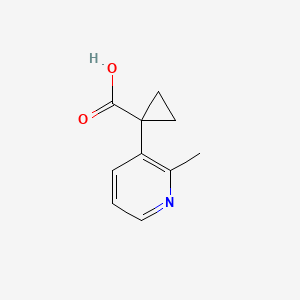
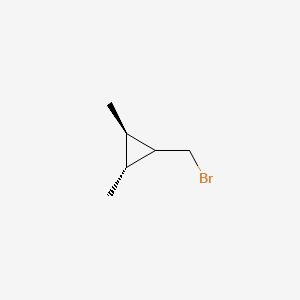

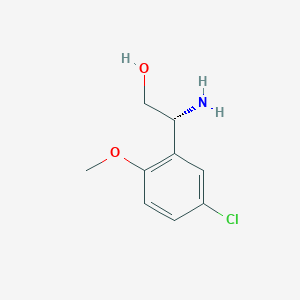

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
